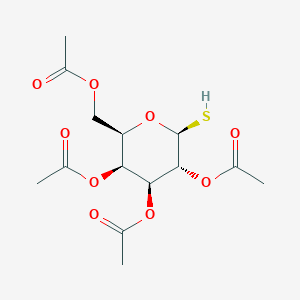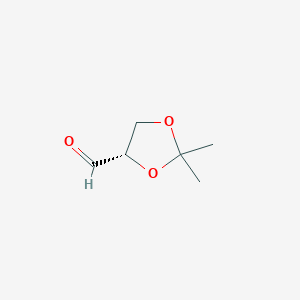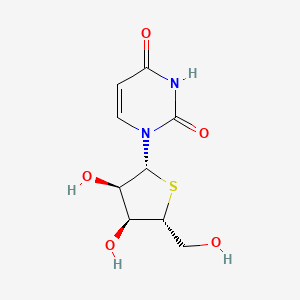
1-(4-thio-beta-D-ribofuranosyl)uracil
Vue d'ensemble
Description
1-(4-thio-beta-D-ribofuranosyl)uracil, often abbreviated as 4S-UR or 4S-U, is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .
Synthesis Analysis
In recent years, a growing number of reports have detailed the chemical synthesis and evaluation of 4’-thio nucleoside analogs, alongside methodologies for the provision of thiosugar-containing scaffolds .Molecular Structure Analysis
The molecular weight of 1-(4-thio-beta-D-ribofuranosyl)uracil is 260.27 and its molecular formula is C9H12N2O5S . The SMILES representation of its structure is O=C(N([C@@H]1SC@HC@@H[C@H]1O)C=C2)NC2=O .Chemical Reactions Analysis
As a purine nucleoside analogue, the anticancer mechanisms of 1-(4-thio-beta-D-ribofuranosyl)uracil rely on inhibition of DNA synthesis .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-thio-beta-D-ribofuranosyl)uracil is 260.27 and its molecular formula is C9H12N2O5S . The SMILES representation of its structure is O=C(N([C@@H]1SC@HC@@H[C@H]1O)C=C2)NC2=O .Applications De Recherche Scientifique
-
Synthesis of Nucleoside Analogs
- Field : Carbohydrate Chemistry
- Application Summary : 1-(4-thio-beta-D-ribofuranosyl)uracil is used in the synthesis of 4’-thionucleosides, where the furanose ring oxygen is replaced with sulfur . These have attracted significant interest due to their biological activity and metabolic stability .
- Methods and Procedures : The original report for synthesizing was made by Imbach and coworkers in their synthesis of 4’-thio-ß-d-oligoribonucleotides and utilized as the starting material, recording a 38% yield for the two-step process .
- Results : NMR analysis confirmed the correct structure notably with the presence of signals for the alkene in the nucleobase with vicinal coupling to each other .
-
Post-Modification of RNA Aptamer
- Field : Nucleic Acids Research
- Application Summary : 1-(4-thio-beta-D-ribofuranosyl)uracil is used in the post-modification of RNA aptamer toward NF-κB . This modification improves the stability of the aptamer and makes it resistant to nuclease digestion .
- Methods and Procedures : The preparation of 4′-thiouridine, -cytidine, -adenosine and -guanosine phosphoramidites was based on a synthetic protocol via the Pummerer reaction . Fully modified 4′-thioRNAs containing four kinds of 4′-thioribonucleoside units were prepared according to the standard RNA synthesis .
- Results : The stability of 4′-thioRNA in human serum was 600 times greater than that of natural RNA . Neither the RNA:RNA nor the 4′-thioRNA:4′-thioRNA duplexes were digested under the same conditions .
-
Growth Inhibition of Cancer Cell Lines
- Field : Oncology
- Application Summary : Studies have demonstrated the synthesis of various nucleoside analogues related to uridine, highlighting their moderate growth inhibition effects on certain cancer cell lines.
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source.
- Results : The nucleoside analogues have shown moderate growth inhibition effects on mouse leukemia L5178Y, HeLa, and Novikoff hepatoma cells in culture.
-
Antiviral Applications
- Field : Virology
- Application Summary : Various synthesized uridine derivatives with specific substituents, including 1-(4-thio-beta-D-ribofuranosyl)uracil, have been evaluated for their potential antiviral properties.
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source.
- Results : The results or outcomes obtained are not specified in the source.
-
Anticancer Applications
- Field : Oncology
- Application Summary : 1-(4-thio-beta-D-ribofuranosyl)uracil is a purine nucleoside analogue. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
- Antiviral Applications
- Field : Virology
- Application Summary : Various synthesized uridine derivatives with specific substituents, including 1-(4-thio-beta-D-ribofuranosyl)uracil, have been evaluated for their potential antiviral properties.
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source.
- Results : The results or outcomes obtained are not specified in the source.
Safety And Hazards
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSPKJVFRAYWAR-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317166 | |
| Record name | 4′-Thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-thio-beta-D-ribofuranosyl)uracil | |
CAS RN |
6741-73-7 | |
| Record name | 4′-Thiouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6741-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








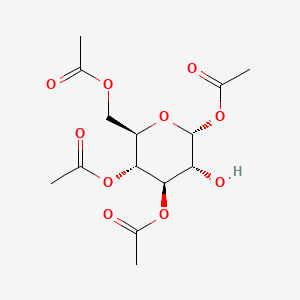
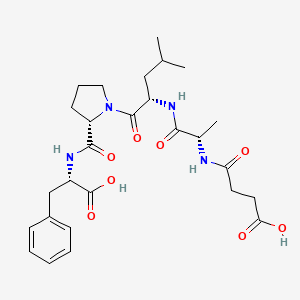
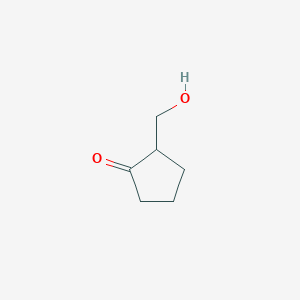
![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)
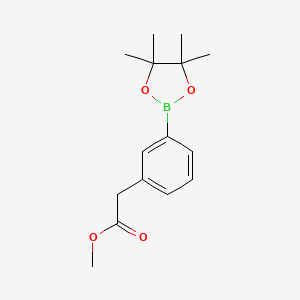
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)
